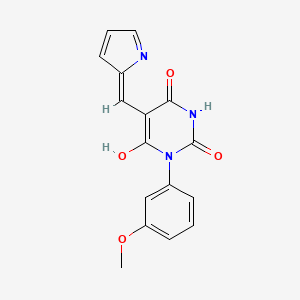![molecular formula C20H27N5O2S B6032041 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6032041.png)
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is a chemical compound that has shown significant potential in scientific research applications. This compound is also known as DSP-2230 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments is its high specificity and potency. This compound has been shown to selectively target specific enzymes and signaling pathways, making it an ideal candidate for studying disease mechanisms and developing new therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
Direcciones Futuras
There are several future directions for 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine research. One of the main areas of focus is the development of new therapies for cancer and neurodegenerative diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another area of focus is the optimization of the synthesis method and the development of new analogs with improved potency and selectivity. Additionally, further studies are needed to evaluate the potential toxicity and side effects of this compound and to identify potential drug-drug interactions.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in scientific research applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential of this compound and to develop new therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 1-pyrrolidine-1-ylpyrimidine. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-16-5-6-17(2)18(13-16)28(26,27)25-11-9-24(10-12-25)20-14-19(21-15-22-20)23-7-3-4-8-23/h5-6,13-15H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDMRMVXYKFOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6031960.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B6031961.png)
![N-(3-methoxypropyl)-6-[2-(2-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6031962.png)
![{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6031965.png)
![4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6031973.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B6031979.png)
amino]-5-oxopentanoate](/img/structure/B6031981.png)
![1-benzyl-N-[3-(4-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B6031989.png)
![4-[2-oxo-2-(3-propionyl-1-piperidinyl)ethyl]-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B6032000.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6032006.png)
![4-tert-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6032037.png)
![N-isopropyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6032048.png)

![1,2-dihydro-5-acenaphthylenyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6032073.png)